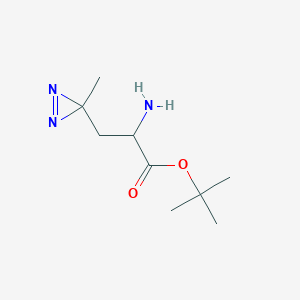
Tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate is a synthetic organic compound that features a tert-butyl ester group, an amino group, and a diazirine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate typically involves multiple steps. One common approach starts with the preparation of the diazirine ring, which can be synthesized from appropriate precursors under specific conditions. The amino group is then introduced through a substitution reaction, followed by the esterification of the carboxylic acid group with tert-butyl alcohol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
Tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled temperatures.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a photoaffinity label to study protein-ligand interactions. The diazirine ring can form covalent bonds with target proteins upon exposure to UV light, enabling the identification of binding sites.
Medicine: The compound’s potential as a drug candidate is being investigated, particularly for its ability to interact with specific molecular targets. Its structural features may allow for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
作用機序
The mechanism of action of tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate involves its interaction with specific molecular targets. The diazirine ring can form covalent bonds with proteins or other biomolecules upon activation by UV light. This covalent modification can alter the function of the target molecule, providing insights into its biological role. The amino group and ester moiety may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Tert-butyl 2-amino-3-(3-phenyl-diazirin-3-yl)propanoate: Similar structure with a phenyl group instead of a methyl group on the diazirine ring.
Tert-butyl 2-amino-3-(3-ethyl-diazirin-3-yl)propanoate: Similar structure with an ethyl group instead of a methyl group on the diazirine ring.
Tert-butyl 2-amino-3-(3-propyl-diazirin-3-yl)propanoate: Similar structure with a propyl group instead of a methyl group on the diazirine ring.
Uniqueness
Tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate is unique due to the presence of the methyl group on the diazirine ring, which can influence its reactivity and binding properties. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity in biological systems.
特性
IUPAC Name |
tert-butyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(2,3)14-7(13)6(10)5-9(4)11-12-9/h6H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYMLYOVMFXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













